![molecular formula C10H20N2 B13163642 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13163642.png)
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound that belongs to the family of tropane alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of stereoselective synthesis techniques to ensure the desired enantiomeric purity, which is crucial for its biological activity .
Análisis De Reacciones Químicas
Types of Reactions
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding imine or other oxidized forms.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield imines, while reduction could produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor sites, modulating their activity and influencing biological pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine: Similar in structure but with a methyl group instead of a propyl group.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Contains a cyclopropyl group and a ketone functional group.
8-Oxa-3-azabicyclo[3.2.1]octane: Features an oxygen atom in the bicyclic structure.
Uniqueness
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
8-propyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C10H20N2/c1-2-5-12-9-3-4-10(12)7-8(11)6-9/h8-10H,2-7,11H2,1H3 |
Clave InChI |
KQOCDDJJHIAYSU-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2CCC1CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
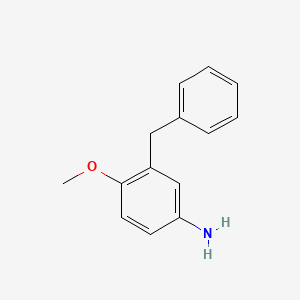
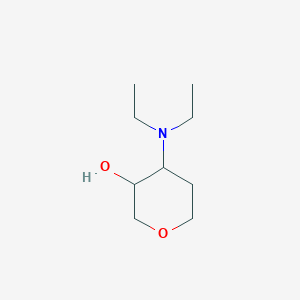
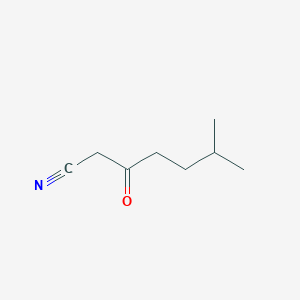
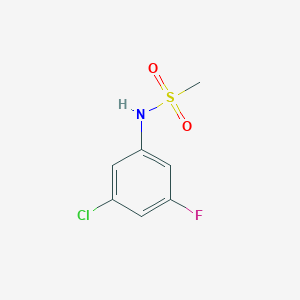


![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
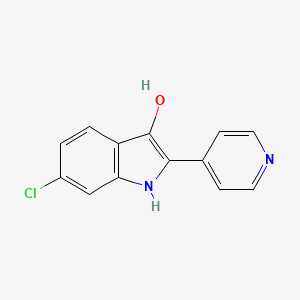
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
